3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide, also known as BRD0705, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of benzamide derivatives and has been shown to have promising results in preclinical studies.
Mécanisme D'action
3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide inhibits the activity of the BET proteins by binding to their bromodomains, which are responsible for recognizing acetylated lysine residues on histones. This binding prevents the BET proteins from interacting with chromatin, thereby inhibiting their ability to regulate gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical studies. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis in cancer cells. Additionally, this compound has been shown to reduce inflammation in animal models of inflammatory diseases. Furthermore, this compound has been shown to have cardioprotective effects in animal models of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide in lab experiments is its specificity for the BET proteins, which allows for the selective inhibition of their activity. Additionally, this compound has been shown to have good pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of using this compound in lab experiments is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Orientations Futures
There are several future directions for the study of 3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide. One potential direction is the development of more potent analogs of this compound that can achieve the desired effects at lower concentrations. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and cardiovascular diseases. Finally, the development of more selective inhibitors of the BET proteins may provide new insights into the role of these proteins in disease development and progression.
Méthodes De Synthèse
The synthesis of 3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide involves a multi-step process that begins with the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. The resulting compound is then reacted with N-(3-aminophenyl) isopropylcarbamate to form the intermediate product. Finally, the intermediate product is reacted with 3-bromophthalic anhydride to yield the final product, this compound.
Applications De Recherche Scientifique
3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. Studies have shown that this compound inhibits the activity of the bromodomain and extraterminal (BET) proteins, which are involved in the regulation of gene expression. BET proteins have been shown to play a crucial role in the development and progression of various diseases, including cancer.
Propriétés
Formule moléculaire |
C18H19BrN2O3 |
---|---|
Poids moléculaire |
391.3 g/mol |
Nom IUPAC |
3-bromo-4-methoxy-N-[3-(propan-2-ylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C18H19BrN2O3/c1-11(2)20-17(22)12-5-4-6-14(9-12)21-18(23)13-7-8-16(24-3)15(19)10-13/h4-11H,1-3H3,(H,20,22)(H,21,23) |
Clé InChI |
OISXGFPJQMMCDX-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)Br |
SMILES canonique |
CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.